1-(4-Nitrophenyl)pyrimidine-2,4-dione
Description
1-(4-Nitrophenyl)pyrimidine-2,4-dione is a nitrogen-containing heterocyclic compound characterized by a pyrimidine-2,4-dione core substituted at the N-1 position with a 4-nitrophenyl group. The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity.
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9-5-6-12(10(15)11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEJPGLGKJDIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with urea in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the condensation of 4-nitrophenylhydrazine with malonic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitro group can be converted to nitroso or nitrate groups.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Various alkyl or aryl groups can be introduced at the pyrimidine ring.
Scientific Research Applications
1-(4-Nitrophenyl)pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Nitrophenyl)pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Key Insights :
Antiviral Activity
- This compound: Limited direct data, but structurally related pyrimidine-diones (e.g., HEPT analogs) inhibit HIV reverse transcriptase (RT) and integrase (IN) . The nitro group may enhance stability but reduce nucleoside mimicry compared to arabinofuranosyl derivatives like FMAU ().
- Nucleoside Analogs (e.g., FMAU) : Sugar moieties enable incorporation into viral DNA, causing chain termination. This compound lacks this mechanism but may inhibit enzymes via steric blockage .
Antimicrobial Activity
Enzyme Inhibition
- TRPA1 Inhibitors : Pyrimidine-diones with thiazole or furan rings (e.g., PR-4, PR-5) exhibit higher potency (pIC₅₀ > 8.5 μM). The 4-nitrophenyl group’s bulkiness may reduce compatibility with TRPA1’s binding pocket compared to smaller heterocycles .
- HIV RT/IN Dual Inhibitors : 6-Benzoyl-3-hydroxypyrimidine-2,4-diones outperform earlier scaffolds like KN-62. The nitro substitution in 1-(4-nitrophenyl) derivatives may compete with benzoyl groups for hydrophobic interactions .
Physicochemical Properties
| Property | This compound | 1-(Tetrahydrofuran-2-yl)pyrimidine-2,4-dione | 6-Benzoyl-3-hydroxypyrimidine-2,4-dione |
|---|---|---|---|
| Solubility | Low (hydrophobic nitro group) | High (hydroxyl and sugar-like groups) | Moderate (polar benzoyl and hydroxyl) |
| Stability | High (resists hydrolysis) | Moderate (sugar moiety prone to degradation) | Moderate (hydroxyl may oxidize) |
| LogP | ~2.5 (predicted) | ~0.8 | ~1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
